molecular formula C24H35N3OSi B8175219 ((8-Azidooctyl)oxy)(tert-butyl)diphenylsilane

((8-Azidooctyl)oxy)(tert-butyl)diphenylsilane

Cat. No.: B8175219
M. Wt: 409.6 g/mol
InChI Key: ZEAQWSCQPZIPBF-UHFFFAOYSA-N
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Description

((8-Azidooctyl)oxy)(tert-butyl)diphenylsilane is an organosilicon compound that features a unique combination of an azido group, an octyl chain, and a tert-butyl diphenylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((8-Azidooctyl)oxy)(tert-butyl)diphenylsilane typically involves the reaction of 8-azido-1-octanol with tert-butyldiphenylchlorosilane. The reaction is carried out in the presence of a base such as imidazole or 4-dimethylaminopyridine in an aprotic solvent like dichloromethane. The reaction mixture is stirred at room temperature overnight, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

((8-Azidooctyl)oxy)(tert-butyl)diphenylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other nitrogen-containing compounds.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Click Chemistry:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or other nucleophiles in polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon with hydrogen gas.

    Click Chemistry: Copper(I) catalysts, often in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA).

Major Products Formed

    Amines: From reduction of the azido group.

    Triazoles: From click chemistry reactions with alkynes.

Scientific Research Applications

((8-Azidooctyl)oxy)(tert-butyl)diphenylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of ((8-Azidooctyl)oxy)(tert-butyl)diphenylsilane largely depends on the functional group transformations it undergoes. The azido group can be converted into an amine or triazole, which can then interact with various molecular targets. For example, in click chemistry, the formation of triazoles can facilitate the attachment of the compound to biomolecules, enabling targeted delivery or labeling .

Comparison with Similar Compounds

Similar Compounds

    ((8-Azidooctyl)oxy)(trimethyl)silane: Similar structure but with a trimethylsilyl group instead of tert-butyl diphenylsilane.

    ((8-Azidooctyl)oxy)(triethyl)silane: Contains a triethylsilyl group.

    ((8-Azidooctyl)oxy)(triphenyl)silane: Features a triphenylsilyl group.

Uniqueness

((8-Azidooctyl)oxy)(tert-butyl)diphenylsilane is unique due to the presence of the bulky tert-butyl diphenylsilane group, which can influence the steric and electronic properties of the compound. This can affect its reactivity and the types of reactions it can undergo, making it a valuable compound for specific synthetic applications .

Properties

IUPAC Name

8-azidooctoxy-tert-butyl-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3OSi/c1-24(2,3)29(22-16-10-8-11-17-22,23-18-12-9-13-19-23)28-21-15-7-5-4-6-14-20-26-27-25/h8-13,16-19H,4-7,14-15,20-21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAQWSCQPZIPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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